molecular formula C28H34N2O6 B2650830 N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE CAS No. 714260-85-2

N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE

Cat. No.: B2650830
CAS No.: 714260-85-2
M. Wt: 494.588
InChI Key: WHAMBKMOKFPCIX-UHFFFAOYSA-N
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Description

N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE is a complex organic compound characterized by its adamantane core structure and two 3,4-dimethoxyphenyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE typically involves a multi-step process. One common method includes the Friedel-Crafts alkylation reaction between 1-adamantanol and acetanilide or its analogues, followed by hydrolysis with aqueous sodium hydroxide solution

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the compound’s structural features may allow it to interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4-aminophenyl)adamantane (ADMDA)
  • 1,3-Bis(3,5-dimethyl-4-aminophenyl)adamantane (DMADMDA)
  • 1,3-Bis(fluoro-aminophenyl)adamantane (FADMDA)

Uniqueness

N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE is unique due to the presence of the 3,4-dimethoxyphenyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and potential biological activity, differentiating it from other adamantane derivatives .

Properties

IUPAC Name

1-N,3-N-bis(3,4-dimethoxyphenyl)adamantane-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O6/c1-33-21-7-5-19(10-23(21)35-3)29-25(31)27-12-17-9-18(13-27)15-28(14-17,16-27)26(32)30-20-6-8-22(34-2)24(11-20)36-4/h5-8,10-11,17-18H,9,12-16H2,1-4H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAMBKMOKFPCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC(=C(C=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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